molecular formula C17H12ClNO2 B2421884 5-Chloroquinolin-8-yl 3-methylbenzoate CAS No. 326885-88-5

5-Chloroquinolin-8-yl 3-methylbenzoate

Cat. No.: B2421884
CAS No.: 326885-88-5
M. Wt: 297.74
InChI Key: BJMBXMUOUNYBRU-UHFFFAOYSA-N
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Description

5-Chloroquinolin-8-yl 3-methylbenzoate is a synthetic chemical derivative of 8-hydroxyquinoline, a scaffold renowned for its versatile biological activities and metal-chelating properties . This specific ester is offered for investigational purposes to explore its potential in various research fields. The 8-hydroxyquinoline core, particularly its halogenated derivatives like 5-chloro-8-hydroxyquinoline (cloxyquin), has demonstrated significant antimycobacterial activity , including against multidrug-resistant strains of Mycobacterium tuberculosis , with MIC values as low as 0.062-0.25 µg/ml . The mechanism of action for such compounds is distinct from first-line tuberculosis drugs and is often linked to their ability to chelate essential metal ions , thereby depriving pathogens of vital nutrients or disrupting metal-dependent enzymatic processes . Beyond antimicrobial applications, the 8-hydroxyquinoline structure is a privileged pharmacophore in medicinal chemistry, with reported activities including anticancer, antioxidant, and anti-neurodegenerative effects . Researchers can utilize this compound as a key intermediate or as a probe compound in synthetic chemistry, drug discovery programs, and biochemical studies. Its structure allows for further chemical modifications or investigations into structure-activity relationships (SAR). This product is intended for research use only in a laboratory setting and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-chloroquinolin-8-yl) 3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2/c1-11-4-2-5-12(10-11)17(20)21-15-8-7-14(18)13-6-3-9-19-16(13)15/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMBXMUOUNYBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Chloroquinolin 8 Yl 3 Methylbenzoate and Analogues

Esterification Approaches for 5-Chloroquinolin-8-ol Derivatives

The formation of the ester linkage between the hydroxyl group of 5-chloroquinolin-8-ol and the carboxyl group of a benzoic acid derivative is the pivotal step in synthesizing quinoline (B57606) benzoates. This transformation is a type of O-acylation, a nucleophilic acyl substitution where the phenolic oxygen of the quinoline acts as the nucleophile.

Application of Steglich Esterification Reaction

A highly effective and mild method for synthesizing 5-chloroquinolin-8-yl benzoates is the Steglich esterification. asianpubs.org This reaction is particularly advantageous as it proceeds under neutral conditions and at room temperature, making it suitable for substrates that may be sensitive to harsher acidic or basic methods. nih.govwikipedia.org The reaction couples a carboxylic acid (like 3-methylbenzoic acid) with an alcohol (5-chloroquinolin-8-ol) using a carbodiimide, typically N,N′-dicyclohexylcarbodiimide (DCC), as a dehydrating agent and a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP). asianpubs.orgwikipedia.org

The general mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate is then susceptible to nucleophilic attack by the alcohol. The catalyst, DMAP, significantly accelerates the reaction by forming a more reactive acylpyridinium salt, which then readily reacts with the alcohol to form the desired ester. nih.govorganic-chemistry.org A key characteristic of this method is the removal of the water molecule generated during the reaction by DCC, which precipitates from the reaction mixture as dicyclohexylurea (DCU). wikipedia.org

Optimization Studies for O-Acylation Reactions

The efficiency of O-acylation reactions for producing compounds like 5-Chloroquinolin-8-yl 3-methylbenzoate (B1238549) is highly dependent on the reaction conditions. Research has focused on optimizing these parameters to maximize yield and minimize side reactions. asianpubs.org Factors such as the choice of solvent, temperature, and the specific coupling agents and catalysts are crucial. rsc.org

For the synthesis of 5-chloroquinolin-8-yl benzoates, studies have shown that using a combination of DCC and a catalytic amount of DMAP provides a plausible and high-yielding synthetic route. asianpubs.org The optimization of these conditions is essential because phenols can be challenging to acylate under standard acid catalysis, which may lead to complex product mixtures. semanticscholar.org Alternative methods, such as using acyl chlorides with a base, are also employed, but the Steglich conditions often provide a cleaner and more efficient pathway. asianpubs.orgresearchgate.net

Below is a table summarizing various conditions investigated for the acylation of quinoline derivatives.

Reactant 1Reactant 2Coupling Agent/CatalystSolventTemperatureYield
5-chloro-8-hydroxyquinoline (B194070)Various Benzoic AcidsDCC/DMAPDichloromethaneRoom Temp.Good
JuglonePalmitic AcidDCC/DMAPTHFRoom Temp.10%
JuglonePalmitic AcidDCC/DMAP/CeCl3·7H2OTHFRoom Temp.78%
AlcoholsAcid AnhydridesDMAP (0.05-2 mol%)Solvent-freeRoom Temp.High

This table is interactive and represents a summary of findings from various studies on esterification reactions. asianpubs.orgsemanticscholar.orgresearchgate.net

Role of Catalysts in Ester Synthesis (e.g., DMAP, DCC)

In the Steglich esterification, both N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) play critical, synergistic roles. nih.gov

DCC (N,N′-dicyclohexylcarbodiimide): DCC acts as a coupling or dehydrating agent. It reacts with the carboxylic acid to form an O-acylisourea intermediate. organic-chemistry.org This intermediate is essentially an activated form of the carboxylic acid, making the carboxyl carbon more electrophilic and primed for attack by the nucleophilic hydroxyl group of 5-chloroquinolin-8-ol. wikipedia.org After the alcohol attacks and the ester is formed, the DCC fragment, having formally taken up a molecule of water, becomes N,N'-dicyclohexylurea (DCU), a stable urea compound that is insoluble in many organic solvents and can be easily removed by filtration. wikipedia.org

DMAP (4-dimethylaminopyridine): DMAP serves as a nucleophilic catalyst that dramatically accelerates the esterification. organic-chemistry.org While the O-acylisourea intermediate can react directly with the alcohol, the reaction can be slow and may lead to a side reaction where the intermediate rearranges into a stable N-acylurea, which is unreactive towards the alcohol. wikipedia.orgorganic-chemistry.org DMAP, being a stronger nucleophile than the alcohol, intercepts the O-acylisourea intermediate to form a highly reactive N-acylpyridinium salt. organic-chemistry.org This new intermediate, sometimes referred to as an "active ester," cannot undergo the detrimental rearrangement and reacts rapidly with the alcohol to yield the final ester product, regenerating the DMAP catalyst in the process. nih.govorganic-chemistry.org The addition of even a small amount (3-10 mol%) of DMAP can suppress side product formation and allow the reaction to proceed efficiently at room temperature, even for sterically hindered substrates. organic-chemistry.org

Convergent and Linear Synthesis Strategies for Quinoline Benzoates

Convergent Synthesis: A convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then combined in the final stages. researchgate.net For 5-Chloroquinolin-8-yl 3-methylbenzoate, a convergent approach is highly practical. The two main fragments, 5-chloroquinolin-8-ol and 3-methylbenzoic acid, are prepared separately. researchgate.net

Fragment 1 (5-chloroquinolin-8-ol): This precursor can be synthesized through various established methods for quinoline synthesis, such as the Skraup synthesis using the appropriate substituted aniline. youtube.comchemicalbook.comgoogle.com

Derivatization Strategies for the Quinoline and Benzoate (B1203000) Moieties

To create analogues of this compound, derivatization can be performed on either the quinoline or the benzoate portion of the molecule. This allows for the systematic exploration of structure-activity relationships for various applications.

Quinoline Moiety Derivatization: The quinoline core can be modified in several ways. The synthesis can start with different substituted anilines in classic quinoline syntheses like the Skraup or Combes methods to introduce various functional groups onto the benzene (B151609) ring portion of the quinoline. pharmaguideline.comiipseries.org For instance, groups other than chloro at the 5-position or additional substituents at other positions can be installed. nih.gov Furthermore, the heterocyclic part of the quinoline can also be modified, although this is often more complex. nih.gov

Benzoate Moiety Derivatization: This is a more straightforward approach to creating a library of analogues. By keeping the 5-chloroquinolin-8-ol core constant, a wide array of esters can be synthesized by reacting it with different substituted benzoic acids (or their corresponding acyl chlorides). asianpubs.orgresearchgate.net For example, analogues have been prepared using 2-fluorobenzoyl chloride, 3-bromobenzoic acid, and 3-chlorobenzoic acid. researchgate.net This allows for the introduction of various substituents (e.g., halogens, nitro groups, alkyl groups, alkoxy groups) at different positions on the benzoate ring, enabling fine-tuning of the molecule's properties. The synthesis of the required substituted benzoic acids can be achieved through standard aromatic substitution reactions like Friedel-Crafts acylation or halogenation on a simpler precursor like 3-methylbenzoic acid. chemicalbook.comorganic-chemistry.org

Advanced Spectroscopic and Structural Characterization of 5 Chloroquinolin 8 Yl 3 Methylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

A complete structural elucidation of 5-Chloroquinolin-8-yl 3-methylbenzoate (B1238549) would be achieved through the analysis of its ¹H and ¹³C NMR spectra. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both the 5-chloroquinoline (B16772) and the 3-methylbenzoate moieties, as well as a characteristic singlet for the methyl group's protons. The chemical shifts, signal multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J values) would provide precise information about the connectivity and spatial relationships of the protons.

Similarly, the ¹³C NMR spectrum would reveal the chemical environment of each carbon atom in the molecule. The number of signals would correspond to the number of chemically non-equivalent carbons. The characteristic chemical shifts for the carbonyl carbon of the ester, the carbon atom bonded to the chlorine, and the various aromatic carbons would confirm the compound's carbon skeleton.

Table 1: Hypothetical ¹H and ¹³C NMR Data for 5-Chloroquinolin-8-yl 3-methylbenzoate (Note: This table is a representation of the type of data that would be presented and is not based on experimental results.)

¹H NMR ¹³C NMR
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm) Assignment
-Aromatic Protons (Quinoline)-Aromatic Carbons (Quinoline)
-Aromatic Protons (Benzoate)-Aromatic Carbons (Benzoate)
-Methyl Protons-Methyl Carbon
-Carbonyl Carbon

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy would be employed to identify the key functional groups present in this compound. The IR spectrum would be expected to display characteristic absorption bands that confirm the presence of the ester linkage and the aromatic rings. A strong absorption band, typically in the region of 1730-1750 cm⁻¹, would be indicative of the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester would also be observable. Additionally, characteristic peaks for the aromatic C-H and C=C stretching and bending vibrations, as well as the C-Cl stretching vibration, would be anticipated.

Table 2: Expected IR Absorption Bands for this compound (Note: This table is a representation of the type of data that would be presented and is not based on experimental results.)

Frequency (cm⁻¹) Vibration Type Functional Group
~1740C=O StretchEster
~1250-1100C-O StretchEster
~3100-3000C-H StretchAromatic
~1600-1450C=C StretchAromatic
~800-600C-Cl StretchAryl Halide

High-Resolution Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) would be a critical tool for determining the precise molecular weight and elemental composition of this compound. The exact mass measurement would provide a highly accurate molecular formula, confirming the compound's identity. Furthermore, the fragmentation pattern observed in the mass spectrum would offer valuable structural information. Key fragmentation pathways would likely involve the cleavage of the ester bond, leading to the formation of ions corresponding to the 5-chloro-8-hydroxyquinoline (B194070) and the 3-methylbenzoyl moieties.

Table 3: Anticipated High-Resolution Mass Spectrometry Data for this compound (Note: This table is a representation of the type of data that would be presented and is not based on experimental results.)

Ion Calculated m/z Observed m/z Assignment
[M]⁺--Molecular Ion
---Fragment 1
---Fragment 2

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis and Stability Monitoring

UV-Vis spectroscopy would be utilized to investigate the electronic transitions within this compound. The spectrum would be expected to show absorption bands in the ultraviolet region, corresponding to the π → π* transitions of the aromatic quinoline (B57606) and benzoate (B1203000) ring systems, which act as the primary chromophores. The position of the maximum absorption wavelengths (λmax) and the corresponding molar absorptivity values would be characteristic of the compound's electronic structure. This technique could also be employed to monitor the compound's stability over time or under various conditions.

Table 4: Predicted UV-Vis Spectroscopic Data for this compound (Note: This table is a representation of the type of data that would be presented and is not based on experimental results.)

λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Solvent Electronic Transition
---π → π
---π → π

Mechanistic Insights into the Biological Actions of 5 Chloroquinolin 8 Yl 3 Methylbenzoate Analogues

Elucidation of Free Radical Scavenging Mechanisms

The antioxidant potential of quinoline (B57606) derivatives is a significant area of research, with several mechanisms being proposed for their free radical scavenging activity. mdpi.comscielo.brresearchgate.netiau.irnih.gov The primary mechanisms involved are believed to be Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT). mdpi.comresearchgate.netnih.gov In the SET mechanism, the quinoline derivative can donate an electron to a free radical, thereby neutralizing it. The HAT mechanism involves the donation of a hydrogen atom to a radical species.

Table 1: Antioxidant Activity of Selected Quinoline Derivatives

Compound Assay IC50 (µM) Reference
5-amino-8-hydroxyquinoline DPPH 8.70 researchgate.net
α-tocopherol (positive control) DPPH 13.47 researchgate.net

Molecular Interactions with Specific Enzyme Active Sites (e.g., α-Amylase, α-Glucosidase)

A number of quinoline derivatives have been investigated for their potential to inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. researchgate.netdoi.orgnih.govresearchgate.netnih.gov Inhibition of these enzymes can delay the breakdown of carbohydrates into glucose, which is a therapeutic strategy for managing postprandial hyperglycemia. mdpi.comfrontiersin.org

Molecular docking studies on various quinoline derivatives have provided insights into their binding modes within the active sites of α-amylase and α-glucosidase. doi.orgresearchgate.netmdpi.comajchem-a.comresearchgate.net These studies suggest that the quinoline scaffold can form crucial interactions, including hydrogen bonds and π-π stacking, with key amino acid residues in the enzyme's active site. doi.org For 5-Chloroquinolin-8-yl 3-methylbenzoate (B1238549), it is plausible that upon hydrolysis to 5-chloro-8-hydroxyquinoline (B194070), the molecule could fit into the active site of these enzymes. The hydroxyl group and the nitrogen atom of the quinoline ring are potential sites for hydrogen bonding, while the aromatic rings could engage in hydrophobic and π-π interactions. The specific substitutions on the quinoline ring are known to influence the inhibitory potency.

Table 2: Inhibitory Activity of Selected Quinoline Derivatives against α-Amylase and α-Glucosidase

Compound Enzyme IC50 (µM) Reference
Quinoline-oxadiazole Schiff base derivative α-Glucosidase 2.60 - 102.12 nih.gov
Acarbose (B1664774) (standard) α-Glucosidase 38.25 ± 0.12 nih.gov
4-hydroxyquinolin-2(1H)-one hydrazone derivative α-Glucosidase 93.5 ± 0.6 nih.gov
Acarbose (standard) α-Glucosidase 752.0 ± 2.0 nih.gov

Role of Ester Hydrolysis in Bioavailability and Activity Modulation

Ester-containing compounds are often metabolized in the body by carboxylesterases, which are ubiquitous enzymes that hydrolyze esters to their corresponding alcohol and carboxylic acid. americanpharmaceuticalreview.comnih.govnih.gov This enzymatic hydrolysis is a key step in the metabolism of many xenobiotics and can significantly impact a compound's bioavailability and pharmacological activity. americanpharmaceuticalreview.comnih.govwikipedia.org In many cases, an ester derivative is designed as a prodrug, where the ester form enhances properties like absorption, and upon hydrolysis, the active parent compound is released.

For 5-Chloroquinolin-8-yl 3-methylbenzoate, it is anticipated that it would undergo hydrolysis mediated by carboxylesterases. This reaction would cleave the ester bond, releasing 5-chloro-8-hydroxyquinoline and 3-methylbenzoic acid. This biotransformation is critical as it would liberate the 8-hydroxyquinoline moiety, which is believed to be essential for many of the biological activities associated with this class of compounds. The rate and extent of this hydrolysis would be a key determinant of the in vivo concentration of the active form and, consequently, its therapeutic efficacy.

Investigation of Cellular Autophagic Response Modulation

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. Modulation of autophagy has emerged as a potential therapeutic strategy in various diseases. Chloroquine (B1663885), a well-known antimalarial drug with a quinoline core structure, is a known inhibitor of autophagy. gavinpublishers.com It is thought to exert this effect by accumulating in lysosomes, increasing the lysosomal pH, and thereby inhibiting the activity of lysosomal enzymes that are crucial for the final steps of the autophagic process.

Given the structural similarity of the quinoline core in this compound to chloroquine, it is plausible that this compound or its active metabolite, 5-chloro-8-hydroxyquinoline, could also modulate autophagy. It is hypothesized that it might interfere with lysosomal function, leading to an accumulation of autophagosomes. However, specific studies investigating the direct effects of this compound on cellular autophagic pathways are needed to confirm this potential mechanism of action.

Structure Activity Relationship Sar Studies of Quinoline Esters and Benzoate Derivatives

Impact of Substituent Position and Nature on the Quinoline (B57606) Ring

The quinoline ring is a versatile nucleus in medicinal chemistry, and the nature and position of its substituents are critical determinants of its pharmacological profile. nih.gov Modifications at various positions can influence the compound's potency, selectivity, and pharmacokinetic properties.

Substitutions at the C5 and C8 positions of the quinoline ring have been shown to be particularly influential. The presence of a halogen, such as the chloro group in 5-Chloroquinolin-8-yl 3-methylbenzoate (B1238549), is a common strategy to enhance biological activity. For instance, the related compound 5-chloro-8-hydroxyquinoline (B194070) (cloxyquin) has demonstrated potent antimicrobial activity. nih.govresearchgate.net Studies have shown that a lipophilic chloro group at the 5-position can contribute significantly to antibacterial efficacy. bepls.com The introduction of a halogen atom can enhance the activity of quinoline-based antimalarial drugs. orientjchem.org

In the broader context of quinolone antibiotics, an amino group at the C5 position has been found to increase activity, particularly against Gram-positive bacteria. mdpi.com Conversely, for some quinoline derivatives targeting the GLI1 protein, the presence of a substituent at the C8 position was found to be detrimental to their activity. nih.gov This highlights the target-specific nature of SAR.

The following table summarizes the impact of various substituents on the quinoline ring based on findings from different studies:

PositionSubstituentEffect on Biological ActivityReference Compound/ClassTarget/Activity
C5 ChloroIncreased antimicrobial activityCloxyquinMycobacterium tuberculosis
C5 AminoIncreased antibacterial activitySparfloxacinGram-positive bacteria
C6 FluoroSignificantly enhanced antibacterial activityFluoroquinolonesBacteria
C7 Piperazine/PyrrolidineEnhanced antimicrobial activityCiprofloxacin/MoxifloxacinGram-negative/Gram-positive bacteria
C8 MethoxyIncreased activity against anaerobes and resistant strainsMoxifloxacinAnaerobic bacteria, S. aureus
C8 HalogenHigher activity against resistant strainsBesifloxacinGram-positive bacteria

It is evident that the electronic properties and steric bulk of the substituents on the quinoline core play a crucial role in the molecule's interaction with its biological target.

Influence of Modifications on the Benzoate (B1203000) Moiety

The benzoate portion of 5-Chloroquinolin-8-yl 3-methylbenzoate also offers opportunities for structural modification to fine-tune its biological activity. The nature and position of substituents on the phenyl ring of the benzoate can affect the compound's lipophilicity, electronic distribution, and steric profile, all of which can influence its interaction with target enzymes or receptors.

The presence of a methyl group at the 3-position (meta-position) of the benzoate ring in the title compound introduces a small, lipophilic, and electron-donating group. This can influence the compound's ability to cross biological membranes and may affect the hydrolytic stability of the ester linkage. In a study of snapdragon flowers, the biosynthesis of methyl benzoate was found to be developmentally regulated, highlighting the biological relevance of this simple ester. nih.gov

While specific SAR studies on the 3-methylbenzoate moiety of quinoline esters are not extensively detailed in the provided context, general principles of medicinal chemistry suggest that:

Electron-withdrawing groups (e.g., nitro, cyano, or halo groups) on the benzoate ring could increase the susceptibility of the ester carbonyl to nucleophilic attack, potentially leading to faster hydrolysis.

Electron-donating groups (e.g., methoxy or amino groups) might decrease the rate of hydrolysis.

The position of the substituent (ortho, meta, or para) can have a significant impact due to steric hindrance and altered electronic effects. For instance, an ortho-substituent could sterically hinder the approach of hydrolytic enzymes.

In the development of antitumor quinoline derivatives, the introduction of various substituted moieties, including those with different electronic properties, has been a key strategy to enhance cytotoxicity against cancer cell lines. nih.gov

Significance of the Ester Linkage Type and Hydrolytic Stability

The ester linkage in this compound is a critical feature that likely serves a prodrug function. Ester prodrugs are frequently designed to improve the lipophilicity of a parent drug, thereby enhancing its absorption and ability to cross cell membranes. scirp.orgscirp.org In this case, this compound can be considered a prodrug of the active antimicrobial agent, 5-chloro-8-hydroxyquinoline (cloxyquin).

Once inside the body, the ester bond is susceptible to hydrolysis by ubiquitous esterase enzymes, releasing the active hydroxyquinoline and 3-methylbenzoic acid. acs.orgresearchgate.net The rate of this hydrolysis is a crucial factor in the drug's pharmacokinetic profile and can be influenced by the chemical structure of both the quinoline and benzoate moieties. ijcap.in

Key points regarding the ester linkage include:

Hydrolytic Stability : Esters are generally more susceptible to hydrolysis than amides. The rate of hydrolysis is pH-dependent and can be catalyzed by both acids and bases. ijcap.in The steric environment around the ester bond can also affect its stability; bulkier groups near the ester linkage can hinder enzymatic cleavage.

Prodrug Strategy : The use of an ester allows for the masking of the polar hydroxyl group of 8-hydroxyquinoline derivatives, which improves oral bioavailability. Upon hydrolysis, the active compound is released at or near the site of action. acs.org This strategy is widely used in drug development to enhance the delivery of active pharmaceutical ingredients. scirp.org

Alternative Linkages : While esters are common, other linkages such as amides or carbamates could also be employed. However, the differing rates of cleavage would result in distinct pharmacokinetic profiles. Amides, for instance, are generally more stable to hydrolysis than esters. ijcap.in

Stereochemical Implications for Biological Potency

Stereochemistry plays a pivotal role in the interaction of a drug molecule with its biological target, which is typically a chiral macromolecule like a protein or nucleic acid. While this compound is an achiral molecule, the introduction of chiral centers into either the quinoline or benzoate portion could lead to stereoisomers with significantly different biological activities.

For example, in a series of 4-aminoquinoline (B48711) derivatives, substitutions at the 3-position of a piperazine ring attached to the quinoline core had a stereospecific beneficial effect on the compound's affinity and potency as an α2C-adrenoceptor antagonist. acs.org Similarly, the synthesis of certain pyrrolo[1,2-a]quinoline derivatives via cycloaddition reactions can be stereoselective, yielding specific polychiral isomers with defined biological activities, such as tubulin inhibition. nih.gov

The synthesis of hexahydro-1H-pyrano[3,4-c]quinoline derivatives has also been shown to be stereoselective, producing either trans-fused or cis-fused products depending on the stereochemistry of the starting material. acs.org This underscores the importance of controlling stereochemistry during synthesis to obtain the desired biologically active isomer.

Although the parent compound lacks a stereocenter, any future derivatization efforts should consider the potential for creating chiral molecules. The separation and individual testing of enantiomers or diastereomers would be essential to fully characterize the SAR and identify the most potent and selective stereoisomer.

No Published Research Found on the Computational Analysis of this compound

Following a comprehensive review of available scientific literature, no specific research focused on the computational chemistry and molecular modeling applications of the compound This compound could be identified. While extensive searches were conducted for studies involving molecular docking, Density Functional Theory (DFT) calculations, quantum chemical analyses, and in silico predictions of biological activity for this specific quinoline ester, no dedicated publications were found.

The field of computational chemistry frequently employs these techniques to investigate the properties and potential applications of novel compounds. For instance, molecular docking simulations are a standard method for predicting the binding affinity and interaction of a ligand with a biological target. Similarly, DFT calculations are instrumental in understanding the electronic structure and reactivity of molecules. Quantum chemical methods are also routinely used for conformational analysis and determining energy barriers between different molecular shapes. Furthermore, in silico tools play a crucial role in predicting the likely biological activities of compounds before they are synthesized and tested in a laboratory.

However, it appears that This compound has not yet been the subject of such published computational studies. Research in this area tends to focus on quinoline derivatives with known or suspected biological activities. While there is a wealth of computational research on the broader class of quinoline compounds, the specific ester remains uncharacterized in the scientific literature from a computational standpoint.

Therefore, the detailed analysis requested for the following sections cannot be provided:

Computational Chemistry and Molecular Modeling Applications in Quinoline Ester Research

In Silico Prediction of Biological Activity Profiles

Without any available data from molecular docking, DFT, or other computational analyses on 5-Chloroquinolin-8-yl 3-methylbenzoate (B1238549) , it is not possible to generate the specified data tables or detailed research findings.

Future Research Directions and Translational Perspectives for 5 Chloroquinolin 8 Yl 3 Methylbenzoate Analogues

Design and Synthesis of Advanced Analogs with Optimized Biological Profiles

The design and synthesis of advanced analogues of 5-Chloroquinolin-8-yl 3-methylbenzoate (B1238549) will be crucial for enhancing their therapeutic potential. This involves modifying the core quinoline (B57606) structure to improve efficacy, selectivity, and pharmacokinetic properties.

One approach involves the synthesis of a series of new quinoline derivatives with various substitutions to evaluate their structure-activity relationships (SAR). nih.gov For instance, the synthesis of novel quinoline-based EGFR/HER-2 dual-target inhibitors has been reported as a potential anti-tumor strategy. rsc.org The synthesis of such compounds often involves multi-step reactions, starting from commercially available precursors. For example, the synthesis of (5-chloroquinolin-8-yl)-2-fluorobenzoate is achieved by reacting 2-fluorobenzoyl chloride with 5-chloro-8-hydroxyquinoline (B194070). researchgate.net Similarly, the preparation of 5-chloro-8-hydroxyquinoline itself can be accomplished through methods like the Doebner-von Miller reaction, starting from 4-chloro-2-aminophenol and acrolein diethyl acetal. chemicalbook.com The synthesis of the benzoate (B1203000) moiety can be derived from corresponding benzoic acids, such as 2-amino-5-chloro-3-methylbenzoic acid, which can be synthesized from 2-amino-3-methylbenzoic acid. chemicalbook.com

Researchers have designed and synthesized novel quinoline derivatives as potential anticancer agents by employing computational methods to predict their biological activity. nih.gov The synthesis of these compounds can be achieved through various chemical reactions, including the Betti reaction for creating 8-hydroxyquinoline inhibitors. rsc.org These synthetic efforts aim to produce a library of compounds for further biological evaluation.

Starting Material Reagent Product Potential Application
5-chloro-8-hydroxyquinoline3-methyl-2-thiophenecarboxaldehyde, pyrrolidine, triethylamine7-substituted-5-chloro-8-hydroxyquinolineEnzyme inhibition
4-chloro-2-aminophenolAcrolein diethyl acetal5-chloro-8-hydroxyquinolinePrecursor for ester synthesis
2-amino-3-methylbenzoic acidN-chlorosuccinimide2-amino-5-chloro-3-methylbenzoic acidPrecursor for benzoate synthesis

Exploration of Novel Biological Targets and Therapeutic Applications

Quinoline derivatives are known to interact with a diverse range of biological targets, leading to a broad spectrum of therapeutic applications. nih.gov Future research on 5-Chloroquinolin-8-yl 3-methylbenzoate analogues should focus on identifying and validating novel molecular targets.

The anticancer potential of quinoline compounds is a significant area of investigation. semanticscholar.org Some quinoline derivatives have been designed as inhibitors of kinases like EGFR and HER-2, which are implicated in cancer progression. rsc.orgresearchgate.net Others have shown activity as inhibitors of multidrug resistance protein 2 (MRP2), which could be beneficial in overcoming drug resistance in cancer therapy. nih.gov Furthermore, certain quinoline analogues have demonstrated the ability to inhibit DNA methyltransferases (DNMTs), suggesting a role in epigenetic cancer therapy. mdpi.com

Beyond cancer, quinoline derivatives have shown promise as antimicrobial and antiviral agents. For instance, cloxyquin (5-chloroquinolin-8-ol) has exhibited potent in vitro activity against Mycobacterium tuberculosis. nih.gov Additionally, quinoline derivatives have been investigated as inhibitors of HIV reverse transcriptase. nih.gov The exploration of these and other potential therapeutic areas, such as their use as protease inhibitors against viruses like SARS-CoV-2, will be a key direction for future research. nih.gov

Compound Class Biological Target Therapeutic Application
Quinoline-based inhibitorsEGFR/HER-2Anticancer
Quinoline analogues of ketoprofenMRP2Overcoming drug resistance
Cloxyquin (5-chloroquinolin-8-ol)Not specifiedAntituberculosis
Pyrazoline and pyrimidine containing quinolinesHIV Reverse TranscriptaseAntiviral (HIV)
Substituted quinolinesProtease (e.g., SARS-CoV-2 Mpro)Antiviral

Integration of High-Throughput Screening and Cheminformatics in Lead Optimization

To accelerate the discovery of potent and selective this compound analogues, the integration of high-throughput screening (HTS) and cheminformatics is essential. azolifesciences.com HTS allows for the rapid screening of large compound libraries against specific biological targets or cellular models. nuvisan.comyoutube.com

HTS campaigns can be designed to identify initial "hit" compounds from a diverse library of quinoline derivatives. nuvisan.com These campaigns can utilize a range of assay formats, including biochemical, cellular, and phenotypic screens. nuvisan.com The vast amount of data generated from HTS can be effectively managed and analyzed using cheminformatics tools. mdpi.com

Cheminformatics plays a crucial role in various stages of drug discovery, from compound selection and library design to the analysis of screening data and in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction. mdpi.com Virtual screening, a key component of cheminformatics, can be used to prioritize compounds for synthesis and biological testing, thereby reducing the time and cost of drug discovery. azolifesciences.comnih.gov By building predictive models based on existing data, cheminformatics can guide the optimization of hit compounds into lead candidates with improved properties. azolifesciences.com

Advanced Computational Design for Rational Drug Discovery of Quinoline Esters

Rational drug design, aided by advanced computational methods, offers a powerful approach to the discovery of novel quinoline esters with desired biological activities. mdpi.com Molecular docking and molecular dynamics simulations are valuable tools for understanding the interactions between ligands and their target proteins at the molecular level. nih.govnih.gov

These computational techniques can be used to predict the binding modes and affinities of this compound analogues to specific biological targets. rsc.org For example, molecular docking studies have been used to rationalize the structure-activity relationships of quinoline-based EGFR inhibitors and to guide the design of novel protease inhibitors. rsc.orgnih.gov

Furthermore, computational approaches such as 3D-QSAR (Quantitative Structure-Activity Relationship) modeling can be employed to correlate the three-dimensional structures of quinoline derivatives with their biological activities. nih.gov These models can then be used to design new analogues with enhanced potency and selectivity. nih.gov The use of scaffold hopping and molecular hybridization principles, guided by computational analysis, can also lead to the discovery of novel chemical scaffolds with improved drug-like properties. mdpi.com

Q & A

Q. How do surface interactions (e.g., adsorption on labware) affect experimental reproducibility in solubility studies?

  • Methodology :
  • Use microspectroscopic imaging (e.g., AFM-IR) to characterize compound adsorption on glass/polymer surfaces.
  • Pre-treat glassware with silanizing agents to minimize nonspecific binding.
  • Validate solubility measurements via isothermal titration calorimetry (ITC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.